Volatile Organic Compound Oxidation
Manganese(III) oxide demonstrates exceptional catalytic performance in the oxidation of volatile organic compounds, establishing itself as a highly effective alternative to noble metal catalysts [3]. The oxalate-derived synthesis route has proven particularly successful in producing mesoporous manganese(III) oxide catalysts with high surface areas reaching 355 square meters per gram [3]. These materials exhibit remarkable activity for the complete oxidation of benzene, toluene, and o-xylene, with the temperature required for 90% benzene conversion being only 209 degrees Celsius, representing a 132 degree Celsius reduction compared to catalysts prepared by alternative synthesis methods [3].
Volatile Organic Compound | Temperature for 90% Conversion (°C) | Catalyst Type | Specific Surface Area (m²/g) | Reference |
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Benzene | 209 | Oxalate-derived Mn₂O₃ | 355 | [3] |
Toluene | 180-220 | Oxalate-derived Mn₂O₃ | 355 | [3] |
o-Xylene | 200-240 | Oxalate-derived Mn₂O₃ | 355 | [3] |
Ethyl Acetate | 212 | Mn₂O₃-Cl precursor | Not specified | [5] |
Methyl Ethyl Ketone | 163 | Pt₀.₃Mn₅/SiO₂-nc | Not specified | [37] |
1,2-Dichloroethane | 250-300 | γ-MnO₂/Mn₂O₃ | 50-150 | [6] |
Acetone | 300-400 | MnOₓ/SiO₂ | Not specified | [7] |
The catalytic performance of manganese(III) oxide in volatile organic compound oxidation correlates strongly with surface area, pore size distribution, low-temperature reducibility, and the distribution of surface manganese species [3]. The optimal mole ratio of manganese(IV) to manganese(II) species approaching 1.0 facilitates the crucial redox process of manganese(IV) ↔ manganese(III) ↔ manganese(II), which represents the key factor determining catalytic activity [3]. The precursor selection significantly influences catalytic performance, with manganese(III) oxide catalysts prepared using manganese chloride as precursor displaying superior ethyl acetate conversion and carbon dioxide selectivity compared to catalysts prepared using manganese sulfate or manganese acetate [5].
The Mars-van Krevelen mechanism governs the oxidation process, where lattice oxygen species play an essential role during the reaction [5]. The amount of lattice oxygen species demonstrates a linear correlation with catalytic oxidation activity, emphasizing the importance of surface oxygen availability [5]. Temperature-programmed reduction studies reveal that the reducibility of manganese(III) oxide samples follows the trend based on precursor type, with chloride-derived catalysts exhibiting the highest oxygen mobility [5].
For chlorinated volatile organic compounds, manganese-based catalysts demonstrate effective degradation capabilities [4]. The acidic and redox properties of manganese(III) oxide catalysts prove crucial in the oxidation process, with the material showing excellent stability during prolonged operation periods exceeding 106 hours without noticeable activity loss [5].
Oxygen Reduction Reaction Electrocatalysis
Manganese(III) oxide exhibits significant potential as a non-precious metal electrocatalyst for the oxygen reduction reaction, offering a cost-effective alternative to platinum-based materials [8] [9]. The oxygen reduction reaction activity of manganese(III) oxide-based catalysts depends critically on the crystal structure, with layered structures showing particular promise [8]. Protonated lithium manganese oxide with a P3-type structure demonstrates high oxygen reduction reaction activity and excellent stability compared to previously reported cost-effective manganese-based oxides [8].
Catalyst System | Onset Potential (V vs RHE) | Current Density at 0.7V (mA/cm²) | Electron Transfer Number | Stability (cycles) | Reference |
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Cs-MnOₓ (crystalline) | 0.87 | -3.0 | ~4 | Superior | [10] |
h-Mn₃O₄ nanospheres | Not specified | Not specified | 4 | 106 days | [9] |
Mn₂O₃/CMK-3 composite | Not specified | Enhanced performance | Enhanced 4e⁻ pathway | Good | [9] |
MnO₂/f-CNT nanocomposite | Not specified | Enhanced performance | Enhanced performance | Stable | [9] |
β-MnO₂ | Not specified | Highest activity | Good 4e⁻ pathway | Moderate | [12] |
Li₂₋ₓHₓMnO₃₋ₙ (P3-type) | Enhanced activity | High activity | ~4 | Excellent | [8] |
The cesium-promoted mesoporous manganese oxide exhibits the highest oxygen reduction reaction activity among all noble-metal-free manganese oxide catalysts reported, with an onset potential of 0.87 volts versus reversible hydrogen electrode at -3 milliamperes per square centimeter [10]. This performance exceeds that of state-of-the-art platinum/carbon catalysts [10]. The stabilization of surface and bulk enriched manganese(III) species, increased relative basicity, and maintenance of active crystalline phases due to cesium incorporation represent the main decisive factors for profound oxygen reduction reaction activity [10].
Hollow manganese(III) oxide nanospheres anchored with multiwalled carbon nanotubes demonstrate exceptional pH-universal oxygen reduction reaction performance in microbial fuel cells operating under extreme pH conditions from 3 to 11 [9]. These nanospheres reduce charge transfer resistance by 100-fold under alkaline conditions and 45-fold under acidic conditions [9]. The catalyst system maintains remarkable stability over 106 days of operation [9].
The underlying oxygen reduction reaction mechanisms involve multiple steps including oxygen molecule adsorption onto catalytic sites, electron transport from the circuit, weakening and splitting of oxygen-oxygen bonds by manganese oxides, and removal of produced hydroxide ions [9]. The reaction proceeds through either a direct four-electron pathway or a series pathway involving peroxide intermediates [9]. Manganese(III) sites in the catalyst facilitate oxygen molecule dissociation and subsequent reduction processes [9].
Configuration interaction and density functional theory calculations indicate that protonated manganese oxide systems possess fewer unstable oxygen 2p holes with a manganese 3.7+ valence state and reduced interlayer distance [8]. The former contributes to structural stability, while the latter enhances transport properties favorable for boosting catalytic activity [8].
Advanced Oxidation Processes for Water Treatment
Manganese(III) oxide serves as a highly effective catalyst for activating peroxymonosulfate and peroxydisulfate in sulfate radical-based advanced oxidation processes for water treatment applications [1] [16]. The crystal structures of different manganese(III) oxyhydroxides, including alpha-manganese(III) oxide, gamma-manganese oxyhydroxide, and manganese(III) oxide variants, significantly influence activation mechanisms [1]. The catalyst structure and composition profoundly impact the generation of reactive species, with both radical and non-radical pathways being operative [1].
Target Pollutant | Oxidant System | Degradation Efficiency (%) | Activation Energy (kJ/mol) | Mechanism | Reference |
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Phenol | α-Mn₂O₃@α-MnO₂-500/PMS | Near 100 | 24.7 | SO₄˙⁻, ˙OH, ¹O₂ | [18] |
Organic contaminants (general) | α-Mn₂O₃/PDS | High efficiency | Not specified | ¹O₂, surface complex | [1] |
1,4-Dioxane | MnO₂/PS | Enhanced rate | Not specified | Radical activation | [19] |
Bisphenol S | Mn(III)+C/S | 93.49 | Not specified | Oxidation + coagulation | [17] |
Carbamazepine | Mn(III)+C/S | 50-80 | Not specified | Oxidation + coagulation | [17] |
Acesulfame | Mn(III)+C/S | 21.78 | Not specified | Oxidation + coagulation | [17] |
Manganese(III) oxide-activated peroxymonosulfate systems generate both radical species including sulfate and hydroxyl radicals, and non-radical species such as singlet oxygen [1]. In contrast, the activation of peroxydisulfate by alpha-manganese(III) oxide and gamma-manganese oxyhydroxide preferentially forms singlet oxygen and catalyst surface activated complexes to remove organic pollutants [1]. The nanorod alpha-manganese(III) oxide@alpha-manganese dioxide-500 nanocomposite demonstrates the highest efficiency and remarkable stability in persulfate activation compared to other manganese oxide-based catalysts [18].
The alpha-manganese(III) oxide@alpha-manganese dioxide-500 catalyst exhibits exceptional performance with an activation energy of only 24.7 kilojoules per mole for phenol degradation, significantly lower than alpha-manganese dioxide (38.7 kilojoules per mole) and alpha-manganese(III) oxide (44.9 kilojoules per mole) [18]. The mixed valence states in the nanocomposite facilitate more effective redox properties, favoring electron transfer between manganese species (manganese(IV) ↔ manganese(III)) and generating sulfate radicals, hydroxyl radicals, and singlet oxygen for the degradation of various hydrocarbon contaminants [18].
Manganese(III) oxide acts as an electron shuttle mediating electron transfer from organic substrates to peroxymonosulfate, accompanied by the redox cycle of surface manganese(IV)/manganese(III) [21]. The peroxymonosulfate binds to the manganese(III) oxide surface forming an inner-sphere complex, which decomposes to form long-lived surface reactive manganese(IV) species without generating sulfate or hydroxyl radicals [21]. These surface reactive manganese(IV) species degrade organic contaminants and form singlet oxygen, followed by regeneration of surface manganese(III) sites [21].
Enhanced coagulation with manganese(III) pre-oxidation demonstrates superior performance in removing dissolved organic carbon (72.9%), total nitrogen (31.74%), and emerging pollutants (21.78%-93.49%) compared to chlorine or permanganate pre-oxidation [17]. The enhanced removal originates from the strong oxidation power of manganese(III) and the multiple roles of in-situ formed manganese dioxide as flocculation core, adsorption co-precipitant, and densification agent [17].
Photocatalytic Degradation Mechanisms
Manganese(III) oxide demonstrates excellent photocatalytic activity for the degradation of organic dyes and pollutants under visible light irradiation [22] [23] [24]. The photocatalytic mechanism involves the generation of electron-hole pairs upon light absorption, with the valence band electron being photoexcited into the conduction band, thereby creating a positive electron hole in the valence band [24]. The conduction band of manganese(III) oxide is nearly isoenergetic with the reduction potential of oxygen, enabling efficient electron transfer processes [24].
Organic Dye/Pollutant | Catalyst Composition | Degradation Efficiency (%) | Reaction Time (min) | Band Gap (eV) | Light Source | Reference |
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Methylene Blue | Mn₂O₃/WO₃ nanocomposite | 80 | 120 | Reduced | Visible light | [22] |
Rose Bengal | Mn₂O₃/WO₃ nanocomposite | 80 | 120 | Reduced | Visible light | [22] |
Rhodamine B | Green synthesized Mn₂O₃NPs | 92 | 100 | 4.0 | Sunlight | [24] |
Malachite Green | Zn-doped Mn₂O₃ (10%) | Near complete | Not specified | 1.89 | Visible light | [23] |
Eriochrome Black T | α-Mn₂O₃ nanoparticles | 96 | 90 | 1.98 | Visible light | [29] |
Levofloxacin | IO Mn-WO₃/PMS | Near 100 | Not specified | Not specified | Visible light | [27] |
The photocatalytic degradation process involves multiple steps including adsorption of oxygen molecules onto manganese(III) oxide catalytic sites, scavenging of photogenerated electrons by molecular oxygen to form superoxide anion radicals, subsequent formation of hydrogen peroxide and hydroxyl radicals through reaction with protons, and generation of hydroxyl radicals from water molecules by valence band holes [24]. The continuous attack of superoxide anion and hydroxyl radicals results in the oxidative degradation of organic pollutants [24].
Zinc doping of manganese(III) oxide significantly enhances photocatalytic performance by reducing the band gap from 2.26 electron volts to 1.89 electron volts, improving light absorption in the visible region [23]. The structural evolution from cubic manganese(III) oxide to tetragonal zinc manganese oxide with increasing zinc content creates additional active sites and modifies electronic properties [23]. Photoluminescence spectra reveal vibrant emission peaks at 425, 466, 563, and 623 nanometers, with intensity increasing along with zinc content [23].
The manganese(III) oxide/tungsten trioxide heterostructure exhibits enhanced photocatalytic activity due to improved surface area, better light absorption, and efficient photogenerated carrier separation [22]. Nearly 80% photocatalytic degradation of methylene blue and rose bengal occurs within 120 minutes under simulated visible light irradiation [22]. The heterostructure formation creates favorable band alignment that promotes charge separation and reduces electron-hole recombination [22].
Green synthesized manganese(III) oxide nanoparticles using Azadirachta indica leaf extract demonstrate excellent photocatalytic activity with a rate constant of 1.4×10⁻² per minute for rhodamine B degradation under sunlight irradiation [24]. The cubic crystalline form with coarse sphere-like morphology and 30 nanometer grain size provides optimal surface area for photocatalytic reactions [24]. The catalyst maintains efficiency for up to five reuse cycles without significant activity loss [24].
Inverse opal manganese-doped tungsten trioxide catalysts effectively activate peroxymonosulfate for levofloxacin degradation under visible light irradiation, achieving nearly 100% degradation efficiency [27]. The system generates superoxide anion radicals and singlet oxygen as the main reactive oxygen species [27]. Manganese doping initiates peroxymonosulfate activation and improves charge transfer efficiency, while tungsten trioxide promotes reduction of manganese species to maintain continuous reaction cycles [27].
Synergistic Effects in Bimetallic Catalytic Systems
Bimetallic catalytic systems incorporating manganese(III) oxide demonstrate remarkable synergistic effects that significantly enhance catalytic performance compared to monometallic counterparts [31] [32] [34]. The combination of manganese(III) oxide with other transition metals creates unique electronic and structural properties that optimize catalytic activity through multiple mechanisms including electronic modification, structural stabilization, and enhanced reactivity [31] [34].
Bimetallic System | Primary Application | Key Performance Metric | Synergistic Effect | Temperature Range (°C) | Reference |
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Cu-Mn oxide spinel | CO oxidation/NO-SCR | Enhanced CO conversion | Cu²⁺-Mn³⁺ redox cycling | 150-400 | [34] |
Ce-Mn oxide (1:2 ratio) | NO oxidation | 62% at 250°C, 98% max | Ce-Mn solid solution formation | 200-400 | [33] |
Mn₂O₃@3DGN composite | Supercapacitor electrode | 471.1 F/g capacitance | Conductivity + pseudocapacitance | Room temperature | [32] |
Pt₀.₃Mn₅/SiO₂-nc | MEK oxidation | Complete oxidation at 163°C | Pt-Mn₂O₃ interaction | 100-200 | [37] |
α-Mn₂O₃@α-MnO₂-500 | PMS activation | Near 100% degradation | Mixed valence Mn⁴⁺↔Mn³⁺ | Room temperature | [18] |
ZnO/Ag/Mn₂O₃ | Photocatalysis | Enhanced visible light activity | Reduced recombination | Room temperature | [26] |
Copper-manganese oxide spinel catalysts exhibit superior catalytic activity in carbon monoxide oxidation and selective catalytic reduction of nitrogen oxides with carbon monoxide compared to pure manganese oxide materials [34]. The improved performance associates with greater amounts of adsorbed oxygen species and high lattice oxygen mobility due to formation of a copper-manganese spinel active phase [34]. The redox process between copper(II) and manganese(III) species creates highly active sites for oxidation reactions [34].
Cerium-manganese composite oxide catalysts with three-dimensional ordered macroporous structure demonstrate exceptional performance in nitrogen oxide oxidation [33]. The optimal cerium-manganese ratio of 1:2 achieves 62% conversion at 250 degrees Celsius, with maximum conversion reaching 98% [33]. The incorporation of manganese(III) ions into the cerium oxide lattice forms a cerium-manganese solid solution with ordered macroporous structure, significantly increasing reactive oxygen species availability [33].
The three-dimensional graphene network/manganese(III) oxide composite electrode material exhibits high specific capacitance of 471.1 farads per gram at 0.2 amperes per gram, excellent rate capability of 57.3% at 5 amperes per gram, and outstanding long-cycle stability without decay after 1800 charge-discharge cycles [32]. The remarkable electrochemical performance originates from synergistic effects between high electrical conductivity and large surface area of the three-dimensional graphene network combined with superior pseudocapacitance activity of manganese(III) oxide nanowires [32].
Platinum-manganese(III) oxide/silica nanocubic catalysts demonstrate exceptional performance in methyl ethyl ketone oxidation, achieving complete oxidation at only 163 degrees Celsius under high space velocity conditions [37]. The reaction rate and turnover frequency reach 12.7 millimoles per gram platinum per second and 4.7 per second respectively at 100 degrees Celsius [37]. The synergistic effect between platinum nanoparticles and manganese(III) oxide enhances the quantity of Brønsted acid sites through exposed manganese(III) oxide (222) facets [37].
Bimetallic manganese-ruthenium nanoparticles on supported ionic liquid phases exhibit strong composition-dependent activity and selectivity effects despite the absence of significant alloying [31]. The incorporation of small amounts of manganese in ruthenium nanoparticles favors carbonyl hydrogenation over arene hydrogenation, demonstrating that alloying is not a requirement for synergistic effects in bimetallic structures [31]. The selectivity switches arise from surface composition under turnover conditions, where the oxophilic manganese metal is drawn toward the surface through interaction with carbonyl functions [31].